molecular formula C30H26FN5O2 B11324654 1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

Cat. No.: B11324654
M. Wt: 507.6 g/mol
InChI Key: VXJNHOGMLUDORZ-UHFFFAOYSA-N
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Description

1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-FLUOROPHENOXY)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-FLUOROPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the Core: Introduction of phenyl groups at specific positions on the pyrrolopyrimidine ring.

    Attachment of the Piperazine Moiety: This step involves the reaction of the pyrrolopyrimidine derivative with piperazine.

    Introduction of the Fluorophenoxy Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-FLUOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolopyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-FLUOROPHENOXY)ETHAN-1-ONE would depend on its specific interactions with molecular targets. These may include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-CHLOROPHENOXY)ETHAN-1-ONE: Similar structure with a chlorine atom instead of fluorine.

    1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-METHOXYPHENOXY)ETHAN-1-ONE: Similar structure with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 1-(4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)-2-(2-FLUOROPHENOXY)ETHAN-1-ONE may confer unique properties such as increased lipophilicity, altered metabolic stability, and specific interactions with biological targets.

Properties

Molecular Formula

C30H26FN5O2

Molecular Weight

507.6 g/mol

IUPAC Name

1-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

InChI

InChI=1S/C30H26FN5O2/c31-25-13-7-8-14-26(25)38-20-27(37)34-15-17-35(18-16-34)29-28-24(22-9-3-1-4-10-22)19-36(30(28)33-21-32-29)23-11-5-2-6-12-23/h1-14,19,21H,15-18,20H2

InChI Key

VXJNHOGMLUDORZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6F

Origin of Product

United States

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